N-[4-chloro-2-nitro-6-(trifluoromethyl)phenyl]acetamide
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions, including nitration, alkylation, and the Dakin-West reaction. For example, N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide was synthesized from p-acetamidophenol via alkylation and nitration, highlighting the synthetic versatility of similar compounds (Zhang Da-yang, 2004). Another example is the trifluoroacetic acid-catalyzed synthesis of N-(1-(3-Chlorophenyl)-3-aryl-3-oxopropyl)-2-(4-nitrophenyl)acetamides, which demonstrates a facile synthetic protocol under moderate conditions (Huiyun Tian et al., 2014).
Molecular Structure Analysis
Molecular structure characterizations of closely related compounds have been performed using techniques like X-ray crystallography. For instance, the structure of 2,2-Dichloro-N-(3-nitrophenyl)acetamide was determined, revealing intermolecular N—H⋯O hydrogen bonds linking molecules into chains (B. Gowda et al., 2008).
Chemical Reactions and Properties
Research has explored various chemical reactions involving similar compounds. For instance, N-halogeno compounds have been studied for their reactivity and potential as electrophilic fluorinating agents, highlighting the chemical versatility and reactivity of such structures (R. Banks et al., 1996).
Physical Properties Analysis
The physical properties of related compounds have been determined through various analytical techniques. Solvatochromism studies, for example, have examined the effects of bifurcate hydrogen bond on the IR spectrum and dipole moment of N-(4-Methyl-2-nitrophenyl)acetamide, offering insights into the physical behavior of similar compounds in solution (I. G. Krivoruchka et al., 2004).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, have been a focus of studies. For example, a novel Pd-based catalytic system has been developed for the selective one-pot synthesis of N-(4-hydroxyphenyl)acetamide from nitrobenzene, showcasing the chemical reactivity and potential applications of related compounds (A. Vavasori et al., 2023).
Scientific Research Applications
Chemical Structure Analysis
N-[4-chloro-2-nitro-6-(trifluoromethyl)phenyl]acetamide is a chemical compound that has been studied for its structural characteristics. Research has revealed insights into the conformation of the N-H bond in related structures, highlighting variations in bond orientation in derivatives of N-aryl acetamide. For instance, in 2-chloro-N-(3-methylphenyl)acetamide, the N-H bond is syn to the meta-methyl group, which contrasts with the anti conformation observed in relation to the meta-nitro group in 2-chloro-N-(3-nitrophenyl)acetamide. These findings underscore the significance of subtle structural differences in influencing the molecular conformation of such compounds (Gowda et al., 2007).
Photoreactivity and Stability
Certain derivatives of N-[4-chloro-2-nitro-6-(trifluoromethyl)phenyl]acetamide have been subjected to photoreaction studies, exploring how they behave under UV light in different solvents. For instance, flutamide, a derivative, exhibits different photoreactions in acetonitrile and 2-propanol. In acetonitrile, the photo-induced nitro-nitrite rearrangement is predominant, leading to the generation of phenoxy radicals and nitrogen monoxide. Conversely, in 2-propanol, photoreduction of the nitro group and solvolysis of the trifluoromethyl group occur, demonstrating the compound's diverse reactivity in various solvents, which could be crucial for applications in photochemistry and materials science (Watanabe et al., 2015).
Synthesis and Characterization
The synthesis and characterization of N-[4-chloro-2-nitro-6-(trifluoromethyl)phenyl]acetamide derivatives have been a focus of research, aiming to explore their potential applications. For instance, studies have been conducted on the synthesis, crystal structure, and characterization of derivatives like (E)-2,2,2-trifluoro-N-[2-(2-nitrovinyl)phenyl]acetamide. The insights gained from these studies, including the details of intermolecular hydrogen bonds and molecular configurations, are vital for understanding the chemical behavior and potential applications of these compounds in various fields, such as material science and pharmaceuticals (Pan et al., 2016).
Future Directions
properties
IUPAC Name |
N-[4-chloro-2-nitro-6-(trifluoromethyl)phenyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3N2O3/c1-4(16)14-8-6(9(11,12)13)2-5(10)3-7(8)15(17)18/h2-3H,1H3,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIOFBQYLNVJKCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1[N+](=O)[O-])Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40441857 | |
Record name | N-[4-Chloro-2-nitro-6-(trifluoromethyl)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40441857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-chloro-2-nitro-6-(trifluoromethyl)phenyl]acetamide | |
CAS RN |
172215-95-1 | |
Record name | N-[4-Chloro-2-nitro-6-(trifluoromethyl)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40441857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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